Perfluoroglutaronitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F6N2/c6-3(7,1-12)5(10,11)4(8,9)2-13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLOFKOZJGMQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C#N)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191040 | |
| Record name | Perfluoroglutaronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-89-6 | |
| Record name | 2,2,3,3,4,4-Hexafluoropentanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaronitrile, perfluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroglutaronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroglutaronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Mechanistic Investigations of Perfluoroglutaronitrile
Direct Synthesis Approaches
The conversion of perfluoroglutaramide to perfluoroglutaronitrile is a key synthetic pathway. This transformation primarily involves dehydration, though other nitrile formation strategies have also been explored to improve efficiency and yield.
Dehydration Pathways from Perfluoroglutaramide
The dehydration of perfluoroglutaramide is a foundational method for producing this compound. Early research indicated that while various dehydrating agents could be used, yields were often moderate. For instance, the use of phosphorus pentoxide, a common dehydrating agent, resulted in yields of less than 42%. dtic.mil A more promising agent, benzotrichloride, was identified as providing better results. dtic.mil One patented method involves the dehydration of perfluorinated amides, which after distillation, can yield this compound. google.com However, the formation of undesirable by-products necessitates careful control of the reaction conditions to suppress their formation. google.com
A notable advancement in this area involves a process where perfluoroglutaramide is heated, leading to the formation of this compound. dtic.mil This method has been highlighted for its potential in producing the dinitrile in excellent yield and high purity. dtic.mil
Exploration of Alternative Nitrile Formation Routes
Given the challenges in achieving high yields through direct dehydration, research has also focused on alternative routes for nitrile formation. dtic.mil The goal has been to develop a more convenient and efficient method for the preparation of this compound. dtic.mil These investigations are driven by the military's interest in perfluorinated amidines and their polymers, which exhibit significant thermal stability. dtic.mil The synthesis of these high-performance materials is often hampered by the limited availability and synthetic challenges of the this compound precursor. dtic.mil
One area of exploration involves the reaction of 1,7-diiodohexafluoroheptane with potassium cyanide, though the products of such reactions require thorough investigation. dtic.mil Additionally, various attempted reactions under different conditions, such as those involving tetrafluoroethylene (B6358150) and hexafluoropropene (B89477) with different reagents, have been explored, although many have been unsuccessful in producing the desired nitrile. dtic.mil
Fluorination Processes and Their Impact on Product Purity and Yield
Direct fluorination techniques are pivotal in the synthesis of perfluorinated compounds. The conditions of the fluorination process, including temperature control, can significantly influence the final product's purity and the formation of by-products.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance safety. instituteofsustainabilitystudies.com These principles advocate for the prevention of waste, maximization of atom economy, use of safer chemicals and processes, and energy efficiency. acs.orgnih.gov
Solvent Minimization and Alternative Media Exploration
The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, equilibria, and the stability of reactants and transition states. wikipedia.orgrsc.org In the context of green chemistry, the ideal solvent should be non-toxic, renewable, and easily recyclable, with a minimal environmental footprint. While specific research focusing on solvent minimization in this compound synthesis is not extensively detailed in available literature, broader trends in fluorochemical production offer valuable insights into potential optimization strategies. The goal is to move away from conventional volatile organic compounds (VOCs) towards more sustainable alternatives. researchgate.net
Exploration into alternative media for fluorochemical synthesis has identified several promising options that could theoretically be applied to the production of this compound. These modern approaches aim to enhance safety, improve product separation, and allow for solvent recycling. researchgate.netbeilstein-journals.org
Potential Alternative Media for Fluorochemical Synthesis
| Alternative Medium | Principle of Operation & Potential Benefits | Relevance to this compound Synthesis |
| Perfluorinated Solvents | These solvents can form a separate phase (fluorous biphase system), allowing for easy separation of non-fluorinated reactants and catalysts from the fluorinated product. google.comflinders.edu.au They are thermally and chemically stable. | Could facilitate product isolation, as this compound would preferentially dissolve in the fluorous layer, simplifying purification. |
| **Supercritical Fluids (e.g., scCO₂) ** | Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive medium. Its properties can be tuned by changing pressure and temperature, and it allows for solvent-free workup. researchgate.net | Offers a green alternative that eliminates the use of traditional organic solvents, reducing waste generation and simplifying downstream processing. |
| Ionic Liquids (ILs) | ILs are salts with low melting points that have negligible vapor pressure, reducing air pollution. Their properties can be tailored to specific reactions. researchgate.net | Could provide a non-volatile reaction medium, potentially enhancing reaction rates and stability of intermediates. |
| Flow Microreactors | This technology uses micro-scale channels for continuous reactions, offering superior control over temperature and reaction time, improved safety, and often higher yields. beilstein-journals.org | Enables precise control over highly exothermic fluorination reactions, potentially minimizing byproduct formation and improving overall process efficiency. |
The application of these alternative media represents a significant step toward developing more sustainable and efficient synthesis routes for valuable fluorinated intermediates like this compound.
Atom Economy and Reaction Efficiency Optimization
Beyond solvent choice, the intrinsic efficiency of a chemical reaction is paramount to its green credentials. Two key metrics for evaluating this are atom economy (AE) and reaction mass efficiency (RME). buecher.dejetir.org
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. researchgate.net It highlights how many atoms from the reactants are incorporated into the final product versus how many are lost as byproducts. rsc.org
Reaction Mass Efficiency (RME): A more practical metric that considers the actual masses of reactants, solvent, and reagents used to produce a given mass of product. It accounts for reaction yield, stoichiometry, and solvent waste. jetir.orgresearchgate.net
A common and established method for synthesizing nitriles is the dehydration of the corresponding primary amide. For this compound, this would involve the dehydration of perfluoroglutaramide, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).
The balanced reaction is: 2 C₅H₂F₆N₂O₂ (Perfluoroglutaramide) + P₄O₁₀ → 2 C₅F₆N₂ (this compound) + 4 HPO₃
Based on this reaction, a theoretical atom economy can be calculated.
Theoretical Atom Economy Calculation for this compound Synthesis
| Component | Formula | Molar Mass ( g/mol ) | Stoichiometry | Total Mass (g) |
| Reactants | ||||
| Perfluoroglutaramide | C₅H₂F₆N₂O₂ | 236.08 | 2 | 472.16 |
| Phosphorus Pentoxide | P₄O₁₀ | 283.89 | 1 | 283.89 |
| Total Reactant Mass | 756.05 | |||
| Products | ||||
| Desired Product: this compound | C₅F₆N₂ | 202.06 | 2 | 404.12 |
| Byproduct: Metaphosphoric Acid | HPO₃ | 79.98 | 4 | 319.92 |
| Atom Economy (%) | (404.12 / 756.05) * 100 = 53.4% |
The calculated atom economy of 53.4% indicates that, even under ideal conditions with 100% yield, a significant portion of the reactant mass is converted into byproducts rather than the desired this compound. This highlights the inherent inefficiency of this particular synthetic route from an atom economy perspective.
Maximizing Yield: Developing catalysts and optimizing reaction conditions (temperature, pressure, time) to ensure the highest possible conversion of perfluoroglutaramide to this compound.
Stoichiometric Reactants: Avoiding large excesses of the dehydrating agent, which contributes to waste.
Catalytic Methods: Investigating catalytic dehydration methods that would replace a stoichiometric reagent like P₄O₁₀, thereby dramatically improving the atom economy and reducing waste. jetir.org
Polymerization Chemistry and Macromolecular Architectures
Homopolymerization of Perfluoroglutaronitrile
The conversion of this compound into a polymeric material involves the transformation of its nitrile (-C≡N) groups into a linked backbone. This process has been primarily investigated through catalytic methods.
The homopolymerization of aliphatic dinitriles like this compound can be achieved under specific catalytic conditions to form resinous materials. google.com Research has demonstrated that these polymerization reactions can be initiated in the presence of certain metal halides, such as zinc chloride, or nitrogenous bases. google.com The process typically requires heating the monomer in a closed system at temperatures exceeding 100°C. google.com Another approach involves subjecting the monomer to high pressures, often at least 5,000 kg/sq . cm., and temperatures above 200°C, again with a catalytic amount of a nitrogenous base. google.com The resulting polymers are noted for their potential as antifriction materials. google.com
Table 1: Catalytic Homopolymerization Conditions for Aliphatic Dinitriles (including this compound)
| Catalyst Type | Catalyst Example | Temperature | Pressure | Resulting Polymer State |
|---|---|---|---|---|
| Metal Halide | Zinc Chloride | > 100°C | Not Specified | Resinous Solid |
| Nitrogenous Base | Not Specified | > 200°C | ≥ 5,000 kg/cm² | Resinous Solid |
The polymerization of nitriles proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com The fundamental process involves the linking of nitrile groups to form a polymer backbone with recurring units. In the case of this compound, polymerization is believed to lead to the formation of polymers with conjugated carbon-nitrogen double bonds (-C=N-), known as poly(azomethine)s, which can subsequently cyclize to form highly stable polytriazine structures. google.comosti.gov
The kinetics of such polymerizations are complex. The reaction is initiated by the catalyst, which activates the nitrile group. fujifilm.com In the propagation step, monomer units are successively added to the growing polymer chain. fujifilm.com The reaction rate and the final molecular weight of the polymer are influenced by factors such as catalyst concentration, temperature, and pressure. google.comlibretexts.org While specific kinetic data for the homopolymerization of this compound is not extensively detailed in the provided sources, the general mechanism points towards a step-growth or chain-growth process, where the reaction kinetics govern the formation of the final macromolecular structure. osti.govlibretexts.org The ultimate goal of these polymerization studies is often to produce materials with high thermal stability. dtic.mil
Copolymerization Strategies
To modify and control the final polymer properties, this compound has been copolymerized with other fluorinated monomers, particularly those containing amidine and imidine functional groups.
Amidines and imidines are reactive comonomers that can participate in condensation and addition reactions with nitriles to form diverse polymer architectures.
Research efforts have been directed toward investigating the polymerization of this compound in combination with perfluoroglutarimidine and perfluoroadipamidine. dtic.mil The objective of this line of inquiry was to determine suitable conditions for these materials to undergo polycondensation. dtic.mil The ultimate aim was the formation of rigid, molded materials that could exhibit exceptional thermal stability, a characteristic feature of highly fluorinated polymers. dtic.mil
The reaction between this compound and perfluorobutyramidine at low temperatures has been described as a method for forming a linear polymeric structure. osti.gov This reaction is characterized as an adduct formation, where the amidine adds across the nitrile group. osti.gov This initial linear polymer is considered a significant intermediate, serving as a potential precursor for a linear perfluoroalkyl-triazine polymer. osti.gov This suggests a two-step process where the initial adduct can be subsequently treated or cyclized to form the more stable triazine ring structure within the polymer backbone. osti.gov
Table 2: Copolymerization Strategies for this compound
| Comonomer | Reaction Type | Resulting Structure/Product |
|---|---|---|
| Perfluoroglutarimidine | Polycondensation | Rigid, thermally stable polymers |
| Perfluoroadipamidine | Polycondensation | Rigid, thermally stable polymers |
| Perfluorobutyramidine | Adduct Formation | Linear polymeric adduct (precursor to triazine polymer) |
Development of Fluorine-Containing Polyesters
The inclusion of fluorine into polymer structures is a well-established strategy to enhance thermal stability, chemical resistance, and oxidative stability. dtic.mildtic.mil Research programs have focused on synthesizing novel fluorine-containing acids and alcohols to be used in the preparation of high-performance polyesters. dtic.mil Within this context, the preparation and polymerization of this compound have been investigated as a pathway to new polymer systems. dtic.mildtic.mildtic.mil
Cycloaddition Polymerization with this compound as Dipolarophile
This compound serves as an effective dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for synthesizing five-membered heterocyclic rings. researchgate.netwikipedia.org This type of polymerization, often referred to as a "click reaction," is known for its high efficiency and regioselectivity, allowing for the creation of polymers with precisely defined structures. researchgate.netresearchgate.net The electron-withdrawing nature of the perfluoroalkylene chain in this compound enhances the reactivity of its nitrile groups toward 1,3-dipoles. dss.go.th
Formation of Pyrazole (B372694) and Triazole-Containing Polymer Backbones
The reaction of bis-nitrilimines, generated in situ from the corresponding acid hydrazide chlorides, with dinitrile dipolarophiles like this compound leads to the formation of polymers containing triazole units in the main chain. researchgate.netdss.go.th Similarly, reactions with other 1,3-dipoles can yield polypyrazoles. researchgate.netresearchgate.net
An investigation into the 1,3-dipolar addition reaction of bisnitrilimines with various dipolarophiles, including this compound, yielded polymers with moderate molecular weights. researchgate.netresearchgate.net For instance, the polymerization of terephthaloylphenylhydrazide chloride with this compound in the presence of triethylamine (B128534) produced a polytriazole with perfluoromethylene units in the chain. dss.go.th These polymers demonstrated good thermal stability, with thermogravimetric analyses showing decomposition temperatures near 500°C in both air and nitrogen atmospheres. researchgate.netresearchgate.netresearchgate.net The resulting polymers were generally soluble in polar aprotic solvents like hexamethylphosphoramide. researchgate.netresearchgate.net
| Monomers | Resulting Polymer Unit | Key Findings |
| Iso- and terephthaloylphenylhydrazide chlorides + this compound | Polytriazole | Produced moderate molecular weight polymers; soluble in polar solvents. researchgate.netresearchgate.net |
| 4,4′-Oxydibenzoylphenylhydrazide chloride + this compound | Polytriazole | Polymers showed thermal stability up to ~500°C. researchgate.netresearchgate.net |
| Bisnitrilimines (from tetrazoles) + this compound | Polytriazole | Yielded thermally stable polymers of high molecular weight. researchgate.net |
Investigation of 1,3-Dipolar Addition Reactions
The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving a 4π electron component (the 1,3-dipole) and a 2π electron component (the dipolarophile). organic-chemistry.org In the context of this compound, the two nitrile groups serve as the dipolarophilic components. The reaction mechanism is stereospecific. organic-chemistry.org
The use of acid hydrazide chlorides in the presence of a base like triethylamine generates nitrilimine dipoles. nih.gov These dipoles then readily react with the electron-deficient cyano groups of this compound. dss.go.th It has been shown that electron-withdrawing groups attached to the nitrile function dramatically increase the yield of triazoles, which explains the suitability of this compound for this type of polymerization. dss.go.th This reaction provides a direct and efficient route to incorporate both perfluoroalkylene segments and heterocyclic rings into the polymer backbone, leading to materials with enhanced thermal stability. researchgate.net
Reaction with Hydrazine (B178648) Derivatives and Subsequent Polymerization
The reaction between this compound and hydrazine derivatives has been explored as a route to synthesize poly(perfluoroalkylene)-1,2,4-triazoles, another class of thermally stable polymers. dtic.mil This multi-step process involves the initial formation of a cyclic compound which then serves as a monomer for polymerization. dtic.mil
Formation of Cyclic Intermediates
The reaction of this compound with hydrazine has been shown to produce a cyclic intermediate, identified as 1,2-diaza-3-imino-7-amino-4,4,5,5,6,6-hexafluoro-7-cycloheptene. dtic.mil This monomer is a key precursor for subsequent polymerization steps. The formation of this stable cyclic structure is a critical step in the pathway to the final polymer. dtic.mil
This cyclic monomer can be used to synthesize an intermediate polymer, poly(N²-imidoyl glutarhydrazidine), which can then be converted to the desired polytriazole through deamination. dtic.mil Alternatively, the cyclic intermediate can be treated to directly yield the poly(perfluoroalkylene-1,2,4-triazole) in a single step. dtic.mil
Ring-Opening Polymerization Mechanisms
The polymerization of the cyclic intermediate formed from this compound and hydrazine proceeds via a ring-opening polymerization (ROP) mechanism. dtic.milresearchgate.net ROP is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer chain. fiveable.me This process is often driven by the release of ring strain energy. fiveable.me
In this specific case, the opening of the 1,2-diaza-3-imino-7-amino-4,4,5,5,6,6-hexafluoro-7-cycloheptene ring leads to the formation of poly(N²-imidoyl perfluoroglutarhydrazidine). dtic.mil The mechanism of ROP can be cationic, anionic, or coordination-insertion, depending on the initiator and monomer used. fiveable.me The resulting poly(imidoyl hydrazidine) is a processable intermediate that can be chemically modified, typically through a cyclodehydration or deamination reaction, to form the final, highly stable poly(perfluoropropylene-1,2,4-triazole). dtic.mil This synthetic strategy allows for the creation of high-performance fluorinated polymers with heterocyclic units integrated into the polymer backbone. dtic.mil
Synthesis of Poly(N2-imidoyl perfluoroglutar) Structures
The synthesis of poly(N2-imidoyl perfluoroglutarhydrazidine) has been accomplished through the reaction of this compound with hydrazine. dtic.milresearchgate.netresearchgate.net This process involves the initial formation of a cyclic monomer, 1,2-diaza-3-imino-7-amino-4,4,5,5,6,6-hexafluoro-7-cycloheptene, which subsequently undergoes ring-opening polymerization to yield the poly(N2-imidoyl perfluoroglutarhydrazidine). dtic.mil The structure of this polymer was confirmed by comparing its infrared and ultraviolet absorption spectra with those of a model compound, N,N'-bis(perfluoropropionimidoyl)perfluoroglutarhydrazidine. dtic.mil The resulting polymer is described as an amber, brittle solid with a melting range of 72-120°C and a molecular weight of 1409. dtic.mil
This intermediate polymer, poly(N2-imidoyl glutarhydrazidine), can be further reacted to produce poly(perfluoroalkylene-1,2,4-triazole) through deamination. dtic.mil
Table 1: Properties of Poly(N2-imidoyl perfluoroglutarhydrazidine)
| Property | Value |
|---|---|
| Appearance | Amber, brittle solid |
| Melting Range | 72-120 °C |
| Molecular Weight | 1409 |
Perfluorinated Imidoylamidoxime Polymers and Oxadiazole Formation
Perfluorinated imidoylamidoxime polymers are synthesized through the condensation of a perfluorinated dinitrile with a perfluorinated diamidoxime. nasa.gov These reactions are typically conducted in a vacuum or an inert atmosphere at temperatures ranging from 20°C to 70°C. nasa.gov The low processing temperature is crucial for inhibiting competing side reactions. nasa.gov When both reactants are difunctional, the process yields oligomeric or polymeric products. nasa.gov
These perfluorinated imidoylamidoxime polymers serve as precursors to highly stable poly(perfluoroalkylene-1,2,4-oxadiazole) elastomers. The conversion is achieved through a cyclization reaction of the imidoylamidoxime groups to form 1,2,4-oxadiazole (B8745197) linkages. nasa.govcore.ac.uk This cyclization can be carried out in a vacuum or an inert atmosphere at temperatures between 40°C and 100°C for a duration of 8 to 144 hours. core.ac.uk The process is facilitated by the presence of an acid compound that can act as an ammonia (B1221849) acceptor, such as phosphoric acid or phosphorus pentoxide. core.ac.uk This method is designed to minimize side reactions and prevent partial decomposition of the reactants, leading to higher yields of well-defined polymeric chains. core.ac.uk The resulting polyoxadiazole polymers exhibit excellent resistance to heat, chemicals, and solvents. nasa.govcore.ac.uk
Table 2: Reaction Conditions for Perfluorinated Imidoylamidoxime Polymer Synthesis and Cyclization
| Step | Reactants/Precursors | Temperature | Atmosphere | Duration |
|---|---|---|---|---|
| Polymer Synthesis | Perfluorinated dinitrile, Perfluorinated diamidoxime | 20-70 °C | Vacuum or Inert | - |
| Cyclization | Perfluorinated imidoylamidoxime polymer | 40-100 °C | Vacuum or Inert | 8-144 hours |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Hydrazine |
| Poly(N2-imidoyl perfluoroglutarhydrazidine) |
| 1,2-diaza-3-imino-7-amino-4,4,5,5,6,6-hexafluoro-7-cycloheptene |
| N,N'-bis(perfluoropropionimidoyl)perfluoroglutarhydrazidine |
| Poly(perfluoroalkylene-1,2,4-triazole) |
| Perfluorinated imidoylamidoxime polymers |
| Perfluorinated dinitrile |
| Perfluorinated diamidoxime |
| Poly(perfluoroalkylene-1,2,4-oxadiazole) |
| Phosphoric acid |
Structure Property Relationships in Perfluoroglutaronitrile Derived Polymers
Influence of Fluorine Content on Polymer Characteristics
The defining characteristic of polymers derived from perfluoroglutaronitrile is their high fluorine content. This abundance of fluorine atoms imparts a unique set of properties that distinguish them from their hydrocarbon counterparts. The carbon-fluorine (C-F) bond is exceptionally strong and stable, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. Current time information in Bangalore, IN.dtic.mil This inherent stability at the molecular level translates directly to the macroscopic properties of the resulting polymers.
General characteristics influenced by high fluorine content include:
Exceptional Thermal Stability: The strength of the C-F bond is a primary reason for the high thermal resistance of fluoropolymers. dtic.milresearchgate.net Polymers with a fully fluorinated (perfluorinated) backbone, like those derived from this compound, are among the most thermally stable polymers known. dtic.mil
Chemical Inertness: The dense shield of fluorine atoms protects the carbon backbone from chemical attack, leading to outstanding resistance to a wide range of solvents, acids, and bases. researchgate.netmdpi.com
Low Surface Energy: High fluorine content results in low polarizability and weak intermolecular forces, which manifest as low surface energy, leading to properties like non-adhesiveness and hydrophobicity. dtic.mil
High Gas Permeability: The bulky fluorine atoms can disrupt efficient polymer chain packing, increasing the fractional free volume and consequently enhancing gas permeability. researchgate.net
In essence, the high degree of fluorination in this compound-based polymers establishes a foundation of thermal and chemical robustness, which is then further modified by the specific polymer structures created during polymerization. dtic.mil The reactivity of the polymer generally decreases as the fluorine content increases. nih.gov
Thermal and Oxidative Stability Studies of Perfluorinated Polymer Systems
The thermal and oxidative stability of polymers derived from this compound are among their most valuable attributes, making them suitable for high-temperature applications. dtic.mil Research has focused on creating heterocyclic structures within the polymer backbone to further enhance this inherent stability.
High-Temperature Stability Mechanisms in Amidines and Nitrile-Derived Polymers
Triazine and Triazole Rings: Polymers incorporating 1,2,4-triazole (B32235) rings connected by perfluoroalkylene chains have demonstrated high thermal stability. dtic.mil For instance, polypyrazoles derived from the reaction of dipolarophiles with this compound show thermal decomposition temperatures approaching 500°C. researchgate.net Phthalonitrile-based resins, which also form stable cross-linked networks (often triazine rings), are known for their exceptional thermo-oxidative stability, capable of withstanding temperatures above 300°C for extended periods. specificpolymers.com This stability is attributed to the extensive aromaticity and stable cross-linking sites formed after curing. specificpolymers.com
Amidine-Derived Structures: Perfluoroamidines are also key precursors for thermally stable polymers. dtic.mil The polymerization of perfluoroglutarimidine, a related amidine, has been investigated for creating laminates with good high-temperature performance. dtic.mil The amidine functional group itself is reactive and can be a precursor to forming stable heterocyclic links. While amidine-containing polymers are studied for applications like CO2 capture, their thermal degradation pathways are critical; for example, some synthetic polymers with amide groups show significant mass loss between 290–460°C due to the decomposition of these groups. mdpi.comcornell.edu
During thermal oxidation, polymer materials react with oxygen, which can lead to the formation of hydroperoxides as primary degradation products. researchgate.net However, the highly stable nature of the C-F bond and the aromatic heterocyclic rings in this compound-derived polymers provides significant resistance to these oxidative processes. e3s-conferences.org
Effect of Polymerization Conditions on Thermal Performance
The conditions under which polymerization is carried out play a crucial role in determining the final structure and, consequently, the thermal performance of the polymer.
The polymerization of this compound can be achieved under high pressure (at least 5,000 kg/sq . cm.) and high temperature (above 200°C) in the presence of catalysts. tainstruments.com The curing of related aromatic nitrile polymers to form highly stable, infusible materials is often conducted at temperatures between 300 to 600°C under significant pressure. tainstruments.com
The choice of catalyst and reaction temperature can influence the molecular weight and structure of the resulting polymer. For example, in the synthesis of some high-temperature resistant polymers, an excessively high reaction temperature can accelerate the decomposition of the initiator, leading to a decrease in the average degree of polymerization and molecular weight, which can be detrimental to the material's properties. mdpi.com Similarly, the cooling rate and any applied strain during cooling can influence the crystallinity of the polymer, which in turn affects its thermal and mechanical properties. taylorfrancis.com For polymers containing heterocyclic groups like triazoles, the specific reaction pathway and catalysts used are critical for successfully forming the desired stable ring structures. dtic.mil
Mechanical Property Investigations for Derived Materials
The mechanical properties of polymers derived from this compound, such as their strength, flexibility, and stability under load, are intrinsically linked to their fluorinated and cross-linked structures.
Tensile Strength and Elongation of Elastomers
Elastomers derived from perfluorinated monomers are valued for their combination of chemical and thermal resistance with flexibility. Tensile strength, which measures the stress a material can withstand before breaking, and elongation at break, which indicates its flexibility, are key performance indicators. technoad.com
While specific data for elastomers derived purely from this compound is scarce, related perfluorinated elastomers provide insight. For example, some unreinforced elastomers based on related perfluoro-polymers have been reported to exhibit a nominal tensile strength of 900 psi (approximately 6.2 MPa) with an elongation at break of 530%. dtic.mil Other commercial perfluorinated elastomers (FFKM) typically show tensile strengths ranging from 16.4 to 21.8 MPa and elongation percentages from 110% to 213%. technoad.com
The table below shows typical mechanical properties for two different grades of a commercial perfluorinated elastomer, illustrating the range of performance achievable.
| Property | Compound V8545-75 | Compound V8588-90 |
|---|---|---|
| Hardness, Shore A | 75 | 90 |
| Tensile Strength (MPa) | 16.4 | 21.8 |
| Elongation (%) | 213 | 110 |
| Modulus @ 100% Elongation (MPa) | 10.5 | 19.8 |
This data is for Parker Parofluor™ perfluorinated elastomers and is representative of the properties of high-performance fluoroelastomers. technoad.com
A higher modulus generally indicates a more resilient compound that is more resistant to extrusion. technoad.com The incorporation of reinforcing fillers can significantly improve the tensile strength of elastomers. researchgate.net
Factors Influencing Rigidity and Dimensional Stability
Rigidity and dimensional stability describe a material's ability to maintain its shape under mechanical and thermal stress. For polymers derived from this compound, these properties are influenced by several factors:
Crystallinity: The degree of crystallinity in a polymer significantly affects its rigidity. Higher crystallinity generally leads to increased density, stiffness, and hardness. specificpolymers.com The thermal history of the polymer, such as the cooling rate during processing, can control the degree of crystallinity. specificpolymers.com
Cross-linking: The formation of a three-dimensional cross-linked network, such as the triazine structures formed from nitrile polymerization, creates a rigid material. specificpolymers.com The density of these cross-links is a critical factor; a higher cross-link density results in a more rigid and dimensionally stable, but also more brittle, material. specificpolymers.com
Fillers: The addition of reinforcing fillers like glass or carbon fibers can dramatically increase the stiffness (modulus) and dimensional stability of fluoropolymers. researchgate.net
Temperature: The dimensional stability of polymers is highly dependent on temperature. As polymers approach their glass transition temperature (Tg), they may begin to shrink or creep under load. nih.gov Fluoropolymers are known to exhibit creep at elevated temperatures, a factor that must be considered in structural applications. nih.gov
Advanced Applications in Materials Science Research
Research into High-Performance Polymeric Resins and Laminates
Early research into fluorinated polymers explored the use of perfluoroglutaronitrile as a foundational monomer for creating novel resin systems with high thermal stability. One area of investigation involved the synthesis of polymers containing heterocyclic groups, such as 1,2,4-triazoles, linked by perfluoroalkylene chains. This work included the successful synthesis of poly(perfluoropropylene-1,2,4-triazole) which was derived from a cyclic product of this compound and hydrazine (B178648). science.gov
Further synthetic studies attempted to create polyamides with enhanced properties. An effort to prepare poly(methylene perfluoroglutaramide) involved reacting this compound with paraformaldehyde in formic acid. nasa.gov While this specific attempt did not yield a polymer, it highlights the exploratory work undertaken to incorporate the this compound structure into new high-performance resin backbones. nasa.gov The goal of such research is to develop resins for fiber-reinforced laminates that exhibit superior thermal resistance and mechanical properties, suitable for aerospace and other demanding applications where materials like epoxy and bismaleimide (B1667444) are traditionally used. science.govmtu.edu
Development and Evaluation of High-Temperature Elastomers
The development of elastomers capable of functioning at high temperatures is critical for sealing applications in aerospace and industrial machinery. dupont.comrdrubber.com Research conducted under the U.S. Air Force Materials Laboratory investigated the potential of this compound in creating such high-performance elastomers.
In these studies, this compound was reacted with perfluorobutyramidine to form a stable adduct. archive.org This intermediate chemical was then further reacted with perfluoroglutarimidine, which resulted in the formation of a gel. This gel-like substance could be processed and milled to produce a perfluoro-elastomer. archive.org The resulting elastomeric material underwent evaluation to determine its mechanical properties and thermal stability, which are crucial performance indicators for high-temperature applications. archive.orgdtic.mil
Initial findings from these early evaluations are summarized in the table below.
| Property | Value | Test Conditions |
| Tensile Strength | 200 - 600 psi | Not specified |
| Elongation | 50 - 100% | Not specified |
| Weight Loss | 18 - 20% | After aging for 5 hours at 800°F (427°C) |
| Data sourced from a 1964 review of U.S. Air Force materials research and development programs. archive.org |
These findings indicated that while the elastomer exhibited promising characteristics, it demonstrated limited strength at elevated temperatures, a critical challenge in the development of high-performance seals. archive.org This research represents a foundational effort to synthesize and characterize novel fluoroelastomers derived from nitrile chemistry.
Investigation of Structural Adhesive Systems
The development of structural adhesives often leverages advances in high-performance polymer chemistry, as the base resin is fundamental to the adhesive's thermal and chemical resistance. nasa.gov Research into creating polymers from this compound, such as the work on nitrile-amidine adducts and polyamide synthesis, forms the investigative basis for its potential use in structural adhesive systems. nasa.govdtic.mil
The synthesis of thermally stable polymers from this compound-amidine adducts was explored for its potential to create new bonding agents. dtic.mil The objective of such research is to create adhesive systems that can maintain structural integrity under extreme conditions, for example, in bonding components exposed to cryogenic temperatures, such as in liquid oxygen systems, or at very high temperatures where conventional epoxy or polyurethane adhesives would fail. nasa.gov The perfluorinated nature of these polymers is desirable for creating adhesives with excellent chemical inertness and resistance to aging. science.gov
Dielectric Applications in Gas-Insulated Systems
The electrical power industry has been actively researching alternatives to sulfur hexafluoride (SF₆), a potent greenhouse gas with excellent dielectric and arc-quenching properties that has been widely used in high-voltage equipment. cigre.org.uke-cigre.orgfrontiersin.org This research has focused on various families of compounds, including fluoroketones, hydrofluoroolefins (HFOs), and fluoronitriles, with the goal of finding an insulating gas with a significantly lower global warming potential (GWP) while maintaining suitable dielectric performance. europa.eumdpi.comwind-energie.dersisinternational.org
Research into this compound as an SF₆ Alternative in Gas-Insulated Switchgear (GIS) and Gas-Insulated Lines (GIL)
Within the class of fluoronitriles, extensive contemporary research has focused on perfluoroisobutyronitrile (C₄F₇N) as a leading candidate to replace SF₆ in gas-insulated systems. cigre.org.uke-cigre.orgmdpi.com This compound, often referred to as C4-FN, is typically used in mixtures with carrier gases like carbon dioxide (CO₂) and oxygen (O₂). cigre.org.uke-cigre.org
However, detailed studies and performance data specifically investigating this compound (C₅F₈N₂) as a modern dielectric gas for GIS and GIL applications are not prominent in recent, publicly available scientific literature. The main focus of the industry and academic research has shifted towards other fluorinated nitrile structures. Therefore, while the general class of fluoronitriles is a key area of investigation for SF₆ alternatives, this compound is not currently a widely-documented candidate for this specific application.
Dielectric Performance Assessment in Gas Mixtures
The assessment of dielectric performance for any potential SF₆ alternative involves testing its breakdown voltage under various electric field conditions, both as a pure gas and in mixtures. supergrid-institute.comresearchgate.net For the leading fluoronitrile candidate, C₄F₇N, studies show that its mixtures with CO₂ can achieve dielectric strengths comparable to or, in some cases, exceeding that of pure SF₆, depending on the mixture ratio and pressure. supergrid-institute.comresearchgate.net For instance, a mixture with 15% C₄F₇N can match the dielectric strength of pure SF₆ in a uniform field at the same pressure. researchgate.net
Specific data on the dielectric performance of this compound in gas mixtures relevant to GIS or GIL applications is not available in current research literature, which is largely focused on other fluoronitrile compounds.
Long-Term Performance Under Electrical Stress
A critical aspect of qualifying a new dielectric gas is understanding its long-term stability and decomposition behavior under the electrical and thermal stresses experienced in high-voltage equipment. cigre.org.ukmanchester.ac.ukresearchgate.nete3s-conferences.org For fluoronitrile-based gas mixtures, long-term testing has been conducted on GIS and GIL modules under simultaneous high voltage and current. cigre.org.uk These tests have revealed that under certain conditions involving moisture, fluoronitriles can decompose to form solid byproducts, which could potentially affect the operational performance of the equipment. cigre.org.uk The behavior of insulation materials under prolonged electrical stress is a key factor in determining their reliability and lifespan. mdpi.commdpi.com
As with dielectric performance, specific research detailing the long-term performance and decomposition products of this compound under electrical stress in the context of modern gas-insulated systems has not been published in recent years.
Decomposition and Degradation Studies
Thermal Decomposition Pathways and Products
The thermal stability of perfluorinated compounds is a key characteristic, and while specific quantitative data for Perfluoroglutaronitrile is limited, studies on analogous compounds and related polymers provide significant insights. Research on C4-perfluoronitrile (C4-PFN), a closely related molecule, indicates that decomposition begins at temperatures above approximately 650°C. Unlike some fluorinated gases that can recombine into their original structure after decomposition, perfluoronitriles tend to break down into smaller molecules. ethz.ch
However, studies on this compound itself have shown it can be highly reactive under certain conditions. For instance, it can be polymerized by heating at temperatures above 200°C under significant pressure, particularly in the presence of catalysts like a nitrogenous base or metal halides. google.com One study noted that while heating in air to approximately 720°C (red heat) resulted in no apparent decomposition, slow oxidation was observed. google.com Conversely, some reaction conditions, such as those involving hydrazine (B178648), can be vigorous enough to cause complete decomposition. dtic.mil
Specific studies identifying crystalline decomposition products of this compound in insulating gases are not widely available. However, research into its thermal behavior has shown that its decomposition can lead to the formation of solid polymeric materials. When heated under pressure, especially with catalysts, this compound can undergo polymerization to form curable polymeric compositions, which are solid B-stage resins. google.comarchive.org These polymers are characterized by recurring triazine rings linked by arylene groups and can be cured into insoluble, infusible materials. google.com This polymerization represents a significant pathway for the formation of solid products from the initial compound.
The thermal decomposition of perfluoronitriles, particularly when used in gas mixtures for high-voltage equipment, can generate a variety of gaseous byproducts. While detailed analyses for pure this compound are not extensively documented, studies on mixtures containing the similar C4-PFN compound provide a strong indication of the types of byproducts that may form.
When subjected to electrical discharges like coronas, which introduce high energy, perfluoronitrile gas mixtures decompose. The decomposed fluorinated gas can then react with other components of the mixture, such as carbon dioxide (CO2), to form various byproducts. e-cigre.org For C4-PFN mixtures, these byproducts have been identified and are likely comparable to what would be expected from this compound. e-cigre.org
Table 1: Potential Gaseous Decomposition Byproducts of Perfluoronitriles in CO2 Mixtures
| Byproduct | Chemical Formula | Notes |
|---|---|---|
| Carbon Monoxide | CO | A common toxic byproduct in fluorinated gas decomposition. e-cigre.org |
| Carbonyl Fluoride | CF₂O | A toxic byproduct identified in the decomposition of C4-PFN mixtures. e-cigre.org |
| Trifluoroacetyl fluoride | C₂F₄O | A toxic byproduct identified in the decomposition of C4-PFN mixtures. e-cigre.org |
| Trifluoromethyl cyanide | CF₃CN | A nitrile byproduct from the breakdown of the larger C4-PFN molecule. e-cigre.org |
These findings suggest that the decomposition of this compound in similar environments would likely also produce a range of smaller fluorinated and nitrogen-containing compounds.
Stability in Specific Environments (e.g., oxidative, hydrolytic)
The stability of a chemical compound in specific environments determines its longevity and safe application. For this compound, its stability is influenced by the presence of oxidizing agents and water.
Oxidative Stability Oxidative stability refers to a substance's resistance to oxidation when exposed to oxygen or other oxidizing agents. metrohmusa.com In the case of this compound, it has been observed to exhibit high thermal stability in the presence of air, showing no apparent decomposition when heated to around 720°C. However, these same conditions did lead to slow oxidation of the compound. google.com The process of oxidation can lead to the formation of various byproducts, including shorter-chain fatty acids, aldehydes, or ketones, which can alter the material's properties. metrohmusa.com
Hydrolytic Stability Hydrolytic stability is the resistance of a substance to react with water. Hydrolysis can cause chain scission in polymers and degradation of molecules, a process that can be accelerated by higher temperatures. nih.gov There is limited direct research on the hydrolytic stability of this compound. However, its chemical reactivity provides some clues. It has been described as "exceptionally reactive" with hydroxylamine (B1172632), a compound containing an N-OH group, reacting rapidly even at 0°C. This high reactivity with a nucleophilic reagent like hydroxylamine suggests a potential susceptibility to reaction with water (hydrolysis), especially under conditions that favor such reactions, like elevated temperatures or in the presence of acids or bases. nih.gov The hydrolysis of ester or amide bonds, for example, leads to the formation of free acids and other degradation products. mdpi.com
Environmental Fate and Transformation Research
Environmental Persistence and Global Distribution Mechanisms
Due to the strength of the carbon-fluorine bond, perfluorinated compounds like perfluoroglutaronitrile are expected to be highly persistent in the environment. nih.govresearchgate.net This persistence is a hallmark of PFAS, leading to their widespread detection across the globe. nih.govresearchgate.net The global distribution of these compounds is facilitated by a combination of atmospheric and oceanic transport pathways. researchgate.netchimia.ch More volatile PFAS can be transported long distances in the atmosphere, while both volatile and non-volatile species can travel vast distances through ocean currents. researchgate.netchimia.ch This leads to the presence of PFAS in remote environments, far from their original sources. researchgate.net The ubiquitous nature of some PFAS in the environment, from populous industrial areas to remote polar regions, underscores their significant mobility and persistence. nih.govresearchgate.net
While specific data for this compound is not available, the general principles of PFAS transport suggest that it would follow similar distribution patterns. Its detection in various environmental compartments would be influenced by its physical and chemical properties, such as its volatility and solubility.
Transformation Pathways in Environmental Compartments
The transformation of PFAS in the environment is generally a slow process, owing to their chemical stability.
PFAS are largely resistant to abiotic degradation processes such as photolysis and hydrolysis under typical environmental conditions. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making it difficult to break through these natural degradation mechanisms. While some studies have explored advanced oxidation processes for the degradation of certain PFAS, these conditions are not representative of the natural environment. nih.gov Therefore, it is anticipated that this compound would exhibit significant resistance to abiotic degradation.
Similarly, biotic degradation of highly fluorinated compounds is limited. Most microorganisms lack the necessary enzymatic machinery to cleave the carbon-fluorine bond. As a result, PFAS are generally considered to be non-biodegradable or to biodegrade at extremely slow rates in both soil and water environments. While some polyfluorinated substances can be transformed by microorganisms, fully fluorinated compounds like this compound are expected to be highly recalcitrant.
Environmental Partitioning and Mobility Studies
The partitioning and mobility of PFAS in the environment are complex processes influenced by the compound's structure and the characteristics of the environmental matrix.
The sorption of PFAS to soil and sediment is a key process governing their mobility in the environment. itrcweb.org Generally, longer-chain PFAS tend to sorb more strongly to organic carbon in soil and sediment than their shorter-chain counterparts. itrcweb.org However, the presence of charged functional groups and the pH of the surrounding medium can also play a significant role in sorption through electrostatic interactions. itrcweb.org For instance, the organic carbon-water (B12546825) partitioning coefficient (Koc) is often used to predict the sorption of organic compounds, but for PFAS, other factors must also be considered. concawe.eunih.gov
While specific sorption coefficients for this compound are not available, it can be inferred that its mobility will be influenced by the organic carbon content and mineral composition of soils and sediments. The presence of two nitrile groups might also affect its interaction with environmental matrices.
Illustrative Data Table: Organic Carbon Partitioning Coefficients (Koc) for Representative PFAS
| Compound | Log Koc (L/kg) |
| Perfluorooctanoic acid (PFOA) | 2.1 - 3.9 |
| Perfluorooctane sulfonate (PFOS) | 2.5 - 4.5 |
| Perfluorobutanoic acid (PFBA) | 1.2 - 2.0 |
| Perfluorohexane sulfonate (PFHxS) | 2.2 - 3.8 |
This table presents a range of reported Log Koc values for common PFAS to illustrate the variability in sorption behavior. Specific values for this compound are not available.
Transport Mechanisms in Aquatic and Atmospheric Systems
The environmental transport of this compound, like other per- and polyfluoroalkyl substances (PFAS), is governed by its distinct physical and chemical properties. While specific experimental data on the transport of this compound is limited, its behavior in aquatic and atmospheric systems can be inferred from its structural characteristics and the well-documented conduct of related organofluorine compounds. cabidigitallibrary.orgresearchgate.netwikipedia.org The strong carbon-fluorine bond contributes to the compound's persistence in the environment, allowing for long-range transport. wikipedia.org
The movement and partitioning of this compound between water, air, soil, and sediment are critical to understanding its environmental fate. scholaris.ca Key properties influencing this transport include water solubility, vapor pressure, and the Henry's Law constant, which dictates the partitioning between air and water.
Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₅F₆N₂ | researchgate.net |
| Molecular Weight | 202.06 g/mol | researchgate.net |
| Boiling Point | 38-39 °C | researchgate.net |
| Water Solubility | Slightly soluble in water | scholaris.ca |
| Vapor Pressure | Predictions available, though specific experimental data is not readily found. | cabidigitallibrary.org |
| Henry's Law Constant | No specific experimental data is readily available. | |
| Octanol-Water Partition Coefficient (XLogP3-AA) | 1.8 | researchgate.net |
Aquatic Transport
Once introduced into aquatic environments, the transport of this compound is influenced by its moderate water solubility and potential for sorption to sediment and organic matter. scholaris.caresearchgate.net The nitrile functional groups may influence its interaction with charged particles and surfaces in the water column.
Detailed research findings on the aquatic transport of this compound are not extensively available. However, studies on other PFAS compounds indicate that both dissolved-phase transport in surface and groundwater and sorption to sediments are significant pathways. researchgate.net The relatively low molecular weight of this compound might suggest a higher potential for advective transport with water flow compared to larger, more sorptive PFAS molecules. The movement of water itself, through currents and flow, is a primary driver of transport for dissolved chemical species. oecd.orgnist.gov
Atmospheric Transport
The potential for atmospheric transport of this compound is suggested by its relatively low boiling point of 38-39 °C, which indicates a degree of volatility. researchgate.net Compounds with significant vapor pressure can be subject to long-range atmospheric transport, a known phenomenon for many fluorinated compounds. cabidigitallibrary.orgnist.gov
The atmospheric fate of organofluorine compounds can be influenced by photolysis and reactions with atmospheric oxidants. nih.gov While specific studies on the atmospheric degradation of this compound are not prevalent, the high stability of the C-F bond suggests a resistance to degradation, potentially leading to a longer atmospheric lifetime and greater transport distances. wikipedia.org The partitioning between the atmosphere and water bodies, governed by the Henry's Law constant, is a crucial factor in its environmental distribution. viu.ca A higher Henry's Law constant would favor partitioning into the gas phase, increasing the likelihood of atmospheric transport. vedantu.com
Advanced Analytical Techniques for Perfluoroglutaronitrile and Its Derivatives
Chromatographic Methods
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For fluorinated compounds like perfluoroglutaronitrile, specific chromatographic techniques are essential for accurate analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify compounds in a mixture. thermofisher.com Its application is crucial for non-volatile or thermally sensitive compounds that are not suitable for gas chromatography. For per- and polyfluoroalkyl substances (PFAS), which include fluorinated nitriles, reversed-phase HPLC is a common and effective approach. halocolumns.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Table 1: Representative HPLC Parameters for Analysis of Perfluorinated Compounds
| Parameter | Setting/Description | Purpose |
| Column | C18 Reversed-Phase | Separates compounds based on hydrophobicity. Effective for a wide range of PFAS. chromatographytoday.com |
| Mobile Phase | Gradient of Methanol/Acetonitrile and Water (with buffer like ammonium (B1175870) acetate) | Elutes compounds from the column by changing polarity over time, allowing for the separation of compounds with different properties in a single run. nih.gov |
| Detector | Tandem Mass Spectrometry (MS/MS) or UV/Fluorescence | Provides high sensitivity and specificity for detection and quantification. nih.govtechnologynetworks.com |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation, optimized for resolution and analysis time. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile organic compounds. nih.gov Given its structure, this compound is expected to be sufficiently volatile for GC-MS analysis. The technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for compound identification. nih.gov
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are analyzed based on their mass-to-charge ratio (m/z). nih.gov For some less volatile perfluorinated compounds, a derivatization step, such as silylation, may be necessary to increase their volatility for GC-MS analysis. nih.gov Chemical ionization (CI) is often used as a softer ionization technique than electron impact (EI) ionization, which can help in preserving the molecular ion for better identification. shimadzu.com
Table 2: Hypothetical GC-MS Data for this compound
| Parameter | Value/Description | Significance |
| Molecular Formula | C₅F₈N₂ | N/A |
| Molecular Weight | 276.05 g/mol | The theoretical mass of the parent molecule. |
| Retention Time | Analyte-specific | The time it takes for the compound to elute from the GC column; used for identification. |
| Parent Ion (M+) | m/z 276 | Corresponds to the intact molecule, confirming its molecular weight. |
| Major Fragment Ions | m/z 257 ([M-F]⁺), 250 ([M-CN]⁺), 207 ([M-CF₃]⁺), 69 (CF₃⁺) | Characteristic fragments that form a unique "fingerprint" to confirm the compound's structure. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for analyzing trace levels of perfluorinated compounds in complex matrices like environmental and biological samples. nih.govrestek.com This technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. sciex.com
The process involves separating the analytes with an LC system, after which the eluent is directed into the mass spectrometer. In the MS system, a specific precursor (or parent) ion corresponding to the target analyte is selected, fragmented, and then one or more specific product ions are monitored for detection and quantification. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and provides highly reliable and quantifiable results, even at parts-per-trillion levels. restek.com For short-chain PFAS like this compound and its derivatives, methods are continuously being developed to improve retention and separation from interferences. halocolumns.comphenomenex.com
Table 3: Example LC-MS/MS Parameters for Perfluorinated Nitrile Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 276 | 250 (loss of CN) | Negative ESI |
| Derivative A | [M-H]⁻ | [Fragment 1]⁻ | Negative ESI |
| Derivative B | [M-H]⁻ | [Fragment 2]⁻ | Negative ESI |
Spectroscopic Characterization Techniques
Spectroscopy involves the interaction of electromagnetic radiation with matter. It is an indispensable tool for elucidating the structure of molecules.
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. spectroscopyonline.com For this compound, the IR spectrum would be dominated by characteristic absorptions from its two primary functional features: the nitrile group (C≡N) and the extensive carbon-fluorine (C-F) bonds.
The C≡N triple bond stretch is a particularly strong and sharp absorption, typically appearing in a relatively "quiet" region of the spectrum, making it easy to identify. spectroscopyonline.comyoutube.com The C-F bond stretches are also very intense and are a hallmark of all organofluorine compounds.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2240 - 2260 | Sharp, Strong |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | Very Strong, Broad |
| Carbon-Carbon (C-C) | Stretch | 900 - 1200 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied for Fluorinated Compounds)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise structure of an organic molecule in solution. rsc.org While ¹H NMR is common for many organic compounds, it is not applicable to this compound due to the absence of hydrogen atoms. Instead, ¹³C and ¹⁹F NMR are the crucial NMR techniques for this class of compounds.
¹⁹F NMR is particularly informative due to the high natural abundance (100%) and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts in a ¹⁹F NMR spectrum are spread over a wide range, providing excellent resolution. wikipedia.org Different fluorine environments within the this compound molecule would result in distinct signals. Furthermore, spin-spin coupling between non-equivalent fluorine nuclei provides valuable information about the connectivity of the carbon skeleton. This technique is an unbiased and non-targeted method that can provide a comprehensive profile of all fluorinated species in a sample. scholaris.ca
Table 5: Expected ¹⁹F NMR Spectroscopic Features for this compound (C₅F₈N₂)
| Fluorine Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Information |
| -CF₂-CN | -110 to -120 | Triplet | Coupling to adjacent -CF₂- group. |
| -CF₂- | -120 to -130 | Multiplet | Coupling to two different neighboring -CF₂- groups. |
| Central -CF₂- | -125 to -135 | Quintet | Coupling to four equivalent fluorine atoms on adjacent carbons. |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Decomposition and Stability
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of materials like this compound. mt.comeltra.com This method measures the change in mass of a sample as it is heated at a controlled rate. eltra.com The resulting data provides insights into the temperatures at which decomposition begins, the rate of mass loss, and the composition of the remaining residue. mt.com
The thermal stability of fluorinated compounds is a key area of research. For instance, studies on the copolymerization of this compound with other fluorinated nitriles have indicated the formation of copolymers with high-temperature stability. dtic.mil TGA is instrumental in quantifying this stability by determining the onset temperature of decomposition. The decomposition of a substance is a chemical breakdown caused by heat, and the temperature at which this process starts is a critical parameter. wikipedia.org
In a typical TGA experiment, the sample is heated in a controlled atmosphere, which can be inert (like nitrogen) or reactive (like air or oxygen). researchgate.net The choice of atmosphere is critical as it can influence the decomposition pathway. For example, in an inert atmosphere, the material undergoes pyrolysis, while in an oxidative atmosphere, combustion reactions will occur. researchgate.net The TGA curve, a plot of mass versus temperature, shows distinct steps corresponding to different decomposition events. mt.com The derivative of this curve, known as the DTG curve, highlights the temperatures at which the rate of mass loss is at its maximum. mt.com
Table 1: Hypothetical TGA Data for a Perfluorinated Compound
This table illustrates the type of data that would be obtained from a TGA experiment on a compound like this compound. The values are for illustrative purposes only.
| Temperature (°C) | Mass (%) | Rate of Mass Loss (%/°C) |
| 50 | 100.0 | 0.0 |
| 100 | 100.0 | 0.0 |
| 150 | 100.0 | 0.0 |
| 200 | 99.8 | -0.004 |
| 250 | 99.5 | -0.006 |
| 300 | 98.0 | -0.03 |
| 350 | 85.0 | -0.26 |
| 400 | 50.0 | -0.70 |
| 450 | 20.0 | -0.60 |
| 500 | 5.0 | -0.30 |
| 550 | 2.0 | -0.06 |
| 600 | 1.5 | -0.01 |
Molecular Weight Determination Methods (e.g., Vapor Phase Osmometry)
Determining the molecular weight of a compound is fundamental for its characterization. For compounds like this compound, various techniques can be employed. One such method is vapor phase osmometry (VPO) . wikipedia.org VPO is a technique used to determine the number average molecular weight (Mn) of polymers and small molecules in solution. wikipedia.orgutexas.edu It operates on the principle of vapor pressure depression, a colligative property, where the vapor pressure of a solution is lower than that of the pure solvent. wikipedia.org This difference in vapor pressure is proportional to the mole fraction of the solute.
In a VPO instrument, two thermistors are placed in a chamber saturated with solvent vapor. One thermistor holds a drop of pure solvent, and the other holds a drop of the sample solution. Due to the lower vapor pressure of the solution, solvent vapor from the chamber condenses on the solution drop, releasing heat of condensation. This causes a temperature difference between the two thermistors, which is measured as a voltage difference. wikipedia.org The molecular weight can then be calculated using a calibration constant determined with a standard of known molecular weight. wikipedia.org A report from 1966 mentions the use of vapor phase osmometry to determine the molecular weight of a dicarbamate of hexafluoropentane diol, a related fluorinated compound, indicating the applicability of this technique to such molecules. nasa.gov
Other methods for molecular weight determination include gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), which separates molecules based on their size in solution. libretexts.orgyoutube.com Light scattering techniques can also be used, where the intensity of scattered light from a polymer solution is related to its molecular weight. libretexts.org For higher molecular weight polymers, membrane osmometry is another option. wikipedia.org
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the chemical composition of a compound. intertek.comelementar.com It determines the percentage by weight of each element present in a sample. For a newly synthesized or purified compound like this compound (C₅F₆N₂), elemental analysis is essential to confirm its identity and purity.
The most common method for determining the elemental composition of organic compounds is combustion analysis. elementar.com In this technique, a small, precisely weighed amount of the sample is combusted in a stream of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. The amounts of these products are then used to calculate the percentage of carbon, hydrogen, and nitrogen in the original sample. For halogen-containing compounds like this compound, specific absorption traps or subsequent analytical steps are required to determine the fluorine content.
The experimentally determined elemental composition is then compared to the theoretical values calculated from the chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed structure and purity of the compound. For instance, a 1966 report mentions the use of elemental analysis to help establish the identity of the dicarbamate of hexafluoropentane diol. nasa.gov
**Table 2: Theoretical vs. Experimental Elemental Analysis for this compound (C₅F₆N₂) **
This table presents a hypothetical comparison between the theoretical and expected experimental results from an elemental analysis of this compound.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 29.43 | 29.40 |
| Fluorine (F) | 55.86 | 55.80 |
| Nitrogen (N) | 13.73 | 13.70 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the geometric and electronic properties of a molecule. unipd.itnih.gov These methods solve approximations of the Schrödinger equation to determine electron density, from which properties like molecular structure, stability, and reactivity can be derived. arxiv.org
For perfluoroglutaronitrile (C₅F₆N₂), DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be extracted. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.
Furthermore, conceptual DFT provides a framework for quantifying reactivity through various descriptors. arxiv.orgfrontiersin.org These global reactivity descriptors, derived from HOMO and LUMO energies, help to understand and compare the chemical behavior of different molecules. researchgate.netdergipark.org.tr
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT This table demonstrates typical reactivity descriptors that would be calculated for a molecule like this compound. The values presented are for illustrative purposes and are based on general principles of quantum chemical calculations for organic molecules. dergipark.org.tr
| Descriptor | Formula | Typical Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |
Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-31G(d,p).
Local reactivity, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, can be analyzed using Fukui functions or by mapping the molecular electrostatic potential (MEP). frontiersin.orgrsc.orgresearchgate.net For this compound, the electron-withdrawing nature of the fluorine atoms and the nitrile groups would create significant positive electrostatic potential on the carbon backbone, making it susceptible to nucleophilic attack. The nitrogen atoms of the nitrile groups would be sites of negative potential.
Molecular Dynamics Simulations for Polymer Behavior
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic evolution of a system. researchgate.net For polymers, MD is an invaluable tool for predicting macroscopic properties by simulating the behavior of polymer chains at an atomistic level. researchgate.net The process involves defining a force field (which describes the potential energy of the system), setting up an initial configuration of polymer chains in a simulation box, and integrating Newton's equations of motion. researchgate.nettechconnect.org
Polymers have been synthesized from this compound, often involving the formation of heterocyclic rings like triazoles within the polymer backbone. dtic.milscience.gov MD simulations of such perfluorinated polymers would be critical for understanding their physical properties, such as:
Glass Transition Temperature (Tg): By simulating the polymer system at various temperatures and observing changes in properties like density or mobility, the Tg can be determined. techconnect.org
Mechanical Properties: Tensile tests can be simulated to calculate the Young's modulus, yield stress, and other mechanical characteristics of the bulk polymer. youtube.com
Chain Conformation and Packing: MD simulations reveal how polymer chains fold and pack together in the amorphous or semi-crystalline state, which dictates many material properties. youtube.comornl.gov
Table 2: Example Data from MD Simulation of a Fluoropolymer (Amorphous PTFE) This table presents typical data obtained from MD simulations to characterize a polymer. The values are representative of what would be sought for a polymer derived from this compound, using Polytetrafluoroethylene (PTFE) as a relevant example. techconnect.org
| Property | Simulation Method | Finding |
| Glass Transition Temp. (Tg) | NPT ensemble simulations at various temperatures | Detected from the change in the slope of the specific volume vs. temperature plot. |
| Density | Calculation of mass/volume of the simulation cell after equilibration | Provides insight into the packing efficiency of the polymer chains. |
| Radius of Gyration (Rg) | Analysis of chain coordinates | Measures the overall size and compactness of individual polymer chains. |
The simulations would allow researchers to establish structure-property relationships, for instance, how the rigid heterocyclic units and the flexible perfluoroalkylene segments in polymers made from this compound influence their thermal and mechanical behavior.
Theoretical Predictions of Polymer Configurational Properties
The configuration and conformation of polymer chains are central to their properties. science.gov Theoretical models can predict these features, offering insight into the material's behavior before synthesis. Configurational entropy, for example, is a measure of the number of possible arrangements of a polymer chain and is crucial in determining thermodynamic properties and phase behavior.
For polymers derived from this compound, such as the poly(perfluoroalkylene-1,2,4-triazoles), theoretical studies would focus on several aspects: dtic.mil
Chain Stiffness: The presence of both perfluoroalkylene chains and heterocyclic rings would impart a unique combination of flexibility and rigidity. Theoretical models can quantify the persistence length, which is a measure of chain stiffness.
Conformational Preferences: Calculations can determine the preferred dihedral angles along the polymer backbone, revealing whether the chain is likely to adopt a random coil, helical, or more extended conformation.
Solubility and Miscibility: Using thermodynamic models that incorporate configurational entropy, the solubility of the polymer in various solvents or its miscibility with other polymers can be predicted.
The reaction of this compound with hydrazine (B178648) is reported to produce a cyclic compound, 1,2-diaza-3-imino-7-amino-4,4,5,5,6,6-hexafluorocycloheptene, which can serve as a monomer. dtic.mil Theoretical predictions of the ring-opening polymerization of this monomer would be essential to understand the resulting polymer's configurational properties, such as the distribution of molecular weights and the linearity of the chains.
Reaction Mechanism Modeling
Computational chemistry is widely used to elucidate reaction mechanisms, map potential energy surfaces, and calculate the activation energies of transition states. rsc.orgwikipedia.org This modeling provides a microscopic picture of how a reaction proceeds, which is difficult to obtain experimentally.
Several reactions involving this compound have been reported, and their mechanisms are prime candidates for computational modeling.
Polymerization Reactions: The copolymerization of this compound with other perfluorinated nitriles in the presence of catalysts has been described. osti.gov Modeling could clarify the initiation, propagation, and termination steps, as well as predict the copolymer sequence distribution.
Cycloaddition Reactions: this compound has been used as a dipolarophile in 1,3-dipolar cycloaddition reactions to create polymers containing pyrazole (B372694) or triazole units. researchgate.netresearchgate.net DFT calculations could model the concerted or stepwise nature of the cycloaddition, explain the regioselectivity, and calculate the reaction energetics, validating the proposed mechanism.
Formation of Heterocycles: The reaction with hydrazine to form a cyclic monomer is a key step towards certain polymers. dtic.mil Computational modeling could trace the reaction pathway, identifying intermediates and transition states, and explain why the seven-membered ring forms preferentially.
Table 3: Illustrative Reaction Modeling Data (Generic SN2 Reaction) This table provides an example of the kind of data that would be generated from modeling a reaction mechanism. The data shown is for a generic SN2 reaction and serves to illustrate the outputs of such a study.
| Parameter | Computational Method | Significance |
| ΔE‡ (Activation Energy) | Transition State Search (e.g., QST3) | Determines the reaction rate. A lower barrier means a faster reaction. |
| ΔErxn (Reaction Energy) | Geometry optimization of reactants and products | Indicates if the reaction is exothermic (negative) or endothermic (positive). |
| Transition State Geometry | Transition State Search | Reveals the atomic arrangement at the peak of the energy barrier. |
| Imaginary Frequency | Frequency calculation at the transition state | Confirms a true transition state (must have one and only one imaginary frequency). |
By modeling these reactions, chemists can gain a predictive understanding, allowing for the optimization of reaction conditions and the design of new synthetic routes based on this compound.
Future Research Directions
Exploration of Novel Synthetic Pathways
Historically, the synthesis of Perfluoroglutaronitrile has been a subject of investigation, with early work exploring its preparation for use in fluorine-containing condensation polymers. dtic.mil These foundational studies often involved multi-step processes. Future research will likely focus on developing more direct, efficient, and scalable synthetic routes.
Modern approaches to chemical synthesis offer promising avenues for the production of this compound. The use of artificial intelligence (AI) and retrosynthesis prediction models can accelerate the discovery of new synthetic pathways. researchgate.netpreprints.org These computational tools can analyze vast reaction databases to propose novel and efficient routes that may not be apparent through traditional methods. researchgate.netpreprints.orgarxiv.org
Furthermore, the exploration of biocatalysis, using enzymes or whole microbial cells, presents a novel frontier for producing fluorinated organic compounds. dtu.dk While the biological synthesis of organofluorines is still an emerging field, developing enzymatic pathways for the production of this compound could offer a more sustainable and selective manufacturing process. dtu.dk
Table 1: Potential Novel Synthetic Approaches for this compound
| Approach | Description | Potential Advantages |
| AI-Driven Retrosynthesis | Utilizes machine learning algorithms to predict optimal synthetic routes from commercially available starting materials. preprints.org | Reduces research and development time; identifies unconventional and potentially more efficient pathways. preprints.org |
| Flow Chemistry | Involves the continuous pumping of reagents through reactors, offering precise control over reaction conditions. | Enhanced safety, improved yield and purity, and easier scalability compared to batch processes. |
| Biocatalysis | Employs enzymes or microorganisms to catalyze the synthesis reaction. dtu.dk | High selectivity, mild reaction conditions, and reduced environmental impact. dtu.dk |
| Electrochemical Synthesis | Uses electrical current to drive the chemical reaction, potentially enabling new types of transformations. | Can avoid the use of harsh chemical oxidants or reductants, leading to a greener process. |
Design of Next-Generation this compound-Based Polymers for Emerging Applications
Research dating back to the late 1950s and early 1960s demonstrated the potential of this compound as a monomer for creating highly stable polymers. dtic.milosti.gov Investigations focused on its polymerization and copolymerization with other fluorinated nitriles to form materials like polyesters and triazine-based polymers, which exhibited significant thermal and oxidative stability. dtic.milosti.gov Some of these polymers were even considered for specialized applications such as structural adhesives for use with liquid oxygen. nasa.gov
Building on this foundation, future research should focus on designing and synthesizing a new generation of this compound-based polymers tailored for emerging high-performance applications. The inherent properties of fluorinated polymers, such as chemical inertness, low surface energy, and thermal stability, make them ideal candidates for use in:
Advanced Electronics: As dielectric materials with low signal loss for high-frequency applications in 5G and 6G communications technology.
Aerospace and Automotive Industries: In the creation of lightweight, high-temperature resistant composites, seals, and coatings.
Energy Storage: As components in advanced battery and fuel cell membranes, where chemical resistance and stability are paramount.
Biomedical Devices: For creating biocompatible and biostable coatings for implants and medical equipment.
The development of these next-generation polymers will involve sophisticated polymer design, including the creation of copolymers and composites to fine-tune properties like flexibility, processability, and specific functionalities. This can be analogized to the development of other bio-based polymers like Polyethylene Furanoate (PEF), where monomer modification leads to materials with superior properties for applications like packaging. specialchem.com The goal will be to create materials with unique characteristics by combining the properties of this compound with other polymers. slu.se
In-depth Environmental Fate Modeling and Monitoring
While specific data on the environmental fate of this compound is scarce, the broader class of per- and polyfluoroalkyl substances (PFAS) is known for its persistence in the environment. nih.gov Therefore, a critical area of future research is to conduct in-depth modeling and monitoring of this compound's environmental behavior.
Multimedia environmental fate models, which have been used to predict the distribution of other PFAS compounds like PFOA, can be adapted for this compound. nih.govnih.gov These models integrate data on a chemical's physical and chemical properties, emission rates, and environmental characteristics to simulate its movement through air, water, soil, and biota. rsc.org For instance, models like HYDRUS can be employed to simulate the transport of PFAS through the vadose zone, which is crucial for understanding groundwater contamination risks. drexel.edu
A key challenge will be to accurately determine the necessary input parameters for these models, such as partition coefficients and degradation rates for this compound. rsc.org Long-term monitoring studies will also be essential to validate model predictions and to understand the real-world concentrations and distribution of the compound in various environmental compartments. This proactive approach to understanding environmental fate is crucial for responsible chemical stewardship.
Development of Advanced Characterization and Analytical Methodologies
The ability to detect and quantify this compound and its derivatives at low concentrations in various matrices is fundamental to both polymer development and environmental monitoring. While standard analytical techniques exist, future research should focus on developing more sensitive, specific, and high-throughput methods.
Advanced analytical techniques that have been successfully applied to other PFAS compounds can be adapted for this compound. These include:
Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This is a powerful technique for the targeted analysis of specific PFAS compounds in environmental and biological samples. clu-in.org Method development would be required to optimize it for this compound.
Total Oxidizable Precursor (TOP) Assay: This method converts a wide range of PFAS precursors into a smaller number of detectable perfluoroalkyl acids, providing a more comprehensive measure of total PFAS contamination. clu-in.org
Combustion Ion Chromatography (CIC): This technique can be used to determine the total fluorine content in a sample, offering a screening tool for the presence of all types of PFAS, including polymers. norden.org
The development of these methods will be crucial for characterizing new polymers, ensuring product quality, and monitoring for potential environmental release. nih.gov
Table 2: Advanced Analytical Techniques for this compound
| Technique | Application | Key Advantages |
| LC/MS/MS | Quantification of this compound in water, soil, and biological tissues. clu-in.org | High sensitivity and specificity for the target compound. clu-in.org |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown transformation products and impurities. | Provides accurate mass measurements, aiding in structure elucidation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and degradation products. researchgate.net | Excellent separation for volatile and semi-volatile compounds. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of new this compound-based polymers. | Provides detailed information about the molecular structure. |
Integration of Green Chemistry Principles Across the Research Lifecycle
A forward-looking approach to research on this compound must embed the principles of green chemistry throughout its entire lifecycle, from initial synthesis to the end-of-life of its derived products. epa.gov This involves a holistic strategy aimed at minimizing environmental impact and promoting sustainability. pjoes.comnih.gov
The 12 Principles of Green Chemistry provide a framework for this integration: tradebe.com
Waste Prevention: Designing synthetic pathways that minimize or eliminate byproducts. tradebe.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. tradebe.com
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. tradebe.com
Designing Safer Chemicals: Creating products that are effective yet have minimal toxicity. tradebe.com
Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents. tradebe.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. tradebe.com
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. tradebe.com
Reduce Derivatives: Avoiding unnecessary derivatization to reduce reagents and waste. tradebe.com
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. tradebe.com
Design for Degradation: Designing chemical products to break down into innocuous substances after use. tradebe.com
Real-time Analysis for Pollution Prevention: Monitoring and controlling processes in real-time to prevent the formation of byproducts. tradebe.com
Inherently Safer Chemistry for Accident Prevention: Choosing substances and forms of substances that minimize the potential for chemical accidents. tradebe.com
Applying these principles would involve exploring bio-based feedstocks for synthesis, using safer solvents, and designing this compound-based polymers with degradation pathways in mind. Life Cycle Assessment (LCA) should also be employed to evaluate the environmental impacts associated with the production, use, and disposal of these materials, ensuring a truly sustainable approach to innovation. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthesis pathways for perfluoroglutaronitrile, and how can experimental parameters be standardized to ensure reproducibility?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (e.g., temperature, catalysts, fluorinating agents) followed by characterization using nuclear magnetic resonance (NMR) and mass spectrometry. Reproducibility hinges on documenting deviations, such as impurities in fluorinating agents or incomplete conversion rates. Cross-referencing patent databases (e.g., USPTO) for historical synthesis protocols can identify trends and pitfalls .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, stability) of this compound across studies?
- Methodological Answer : Discrepancies often arise from differences in analytical methods (e.g., gas chromatography vs. static vapor pressure measurements). Conduct a meta-analysis of existing data, prioritizing studies with ISO/IEC 17025-accredited methodologies. Validate findings through controlled experiments under inert atmospheres to minimize decomposition .
Q. What analytical techniques are most effective for identifying this compound degradation products in environmental samples?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to detect polar degradation intermediates. For non-target analysis, apply suspect screening workflows aligned with OECD Guideline 121 on fluorinated substance degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using software like EPI Suite or COSMOtherm. Validate predictions against experimental log Kow (octanol-water partition coefficient) data and compare with structurally analogous perfluoroalkyl substances (PFAS) .
Q. What experimental designs are suitable for elucidating the mechanistic pathways of this compound toxicity in in vitro models?
- Methodological Answer : Employ multi-omics approaches (transcriptomics, metabolomics) to map cellular responses. Use CRISPR-Cas9 gene-edited cell lines to isolate specific pathways (e.g., PPAR-γ activation). Dose-response studies must adhere to OECD Test No. 439 for in vitro skin irritation .
Q. How can researchers address data gaps in the environmental occurrence of this compound compared to legacy PFAS (e.g., PFOA, PFOS)?
- Methodological Answer : Deploy passive sampling devices in industrial effluents and groundwater systems. Prioritize regions with fluorochemical manufacturing using geospatial analysis. Cross-reference regulatory databases (e.g., ECHA, UNEP) and apply the PFAS Screening Framework from Posner et al. (2013) .
Methodological Guidance for Data Collection and Analysis
Q. What strategies mitigate biases when compiling this compound data from heterogeneous sources (patents, journals, regulatory reports)?
- Answer : Implement a structured literature review protocol:
- Step 1 : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010, patents with experimental sections).
- Step 2 : Use Boolean search operators (e.g., "this compound AND (synthesis OR degradation)") in databases like SciFinder and PubMed.
- Step 3 : Apply the FLOAT method to align data tables with research objectives (e.g., link reaction yields to catalyst types) .
Q. How should researchers design experiments to reconcile conflicting results on this compound’s reactivity in polymer matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
